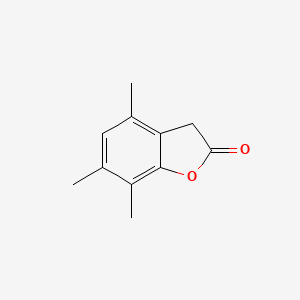

4,6,7-Trimethyl-3H-benzofuran-2-one

Description

Historical Context of Benzofuranone Synthesis and Discovery

The journey into the synthesis of benzofuran-containing compounds began in the late 19th century. One of the earliest methods, the Perkin rearrangement, originally used to synthesize benzofurans from coumarins, laid the groundwork for accessing these heterocyclic systems. medcraveonline.com Over the decades, synthetic methodologies have evolved significantly, with chemists developing more efficient and regioselective ways to construct the benzofuranone framework. These methods often involve the cyclization of appropriately substituted phenols. oregonstate.edu Classical approaches frequently relied on intramolecular Friedel-Crafts-type condensations of α-phenoxycarbonyl compounds to form the furanone ring. oregonstate.edu

More contemporary methods have focused on transition metal-catalyzed reactions, offering milder conditions and greater functional group tolerance. nih.gov For instance, palladium-catalyzed hydroesterification of alkenylphenols and C-H activation of phenylacetic acids have emerged as powerful tools for benzofuranone synthesis. vulcanchem.com The development of domino reactions, such as the Friedel-Crafts/lactonization sequence, has also provided elegant and efficient pathways to these molecules. vulcanchem.com A notable modern approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which allows for the regioselective preparation of highly substituted benzofuranones. oregonstate.edu

Importance of the Benzofuranone Scaffold in Modern Chemical Sciences

The benzofuranone scaffold is a cornerstone in the development of new therapeutic agents and other functional molecules. medcraveonline.comresearchgate.netnih.gov Its derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant properties. medcraveonline.comresearchgate.netnih.govnih.gov The structural rigidity and the potential for diverse substitution patterns on both the aromatic and the lactone rings make the benzofuranone nucleus an attractive template for drug design. nih.gov

In medicinal chemistry, the benzofuranone moiety is considered an isostere of indole, a well-known pharmacophore, which contributes to its ability to interact with various biological targets. Several clinically approved drugs and numerous investigational compounds feature this heterocyclic system, highlighting its therapeutic potential. medcraveonline.com Beyond medicine, substituted benzofurans also find applications as fluorescent sensors and brightening agents. medcraveonline.com The rich chemistry and diverse applications of the benzofuranone scaffold continue to drive research into the synthesis and evaluation of novel derivatives. nih.gov

Current Research Landscape and Focus on 4,6,7-Trimethyl-3H-benzofuran-2-one

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 188.22 g/mol . ontosight.ai It exists as a colorless to pale yellow crystalline solid with a melting point in the range of 120-125°C. ontosight.ai The compound is moderately soluble in organic solvents like ethanol, methanol, and chloroform, but demonstrates poor solubility in water. ontosight.ai The core structure consists of a benzofuranone framework with three methyl groups substituted at the 4, 6, and 7 positions of the benzene (B151609) ring. vulcanchem.com

Research Findings

Scientific interest in this compound stems from its potential biological activities. Research has indicated that this compound may possess antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai

Antimicrobial Activity: Studies have suggested that this compound exhibits activity against a range of microorganisms, including certain strains of bacteria and fungi. ontosight.ai One report points to a study in the Journal of Pharmacy and Pharmacology that found promising results for its efficacy as an antimicrobial agent. ontosight.ai

Antioxidant Activity: The compound has also been reported to have antioxidant capabilities. ontosight.ai This property is of significant interest as antioxidants can play a role in mitigating oxidative stress-related conditions.

Anti-inflammatory Activity: Investigations into the potential anti-inflammatory effects of this compound have been undertaken, suggesting its possible utility in addressing inflammatory disorders. ontosight.ai

The synthesis of this compound can be accomplished through multi-step reaction sequences that involve condensation and cyclization reactions. ontosight.ai Modifications of established methods for creating benzofuranone derivatives, such as the reaction of substituted 3-hydroxy-2-pyrones with nitroalkenes, are a prominent synthetic route. vulcanchem.com The presence of the methyl groups at positions 4, 6, and 7 influences the compound's reactivity and physical properties due to steric and electronic effects. vulcanchem.com

While the preliminary findings are promising, the current publicly available information lacks in-depth experimental data for this compound. Further detailed research, including comprehensive biological assays and mechanistic studies, is necessary to fully elucidate its therapeutic potential and to understand the structure-activity relationships conferred by the specific trimethyl substitution pattern.

Structure

3D Structure

Properties

CAS No. |

70950-48-0 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4,6,7-trimethyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C11H12O2/c1-6-4-7(2)9-5-10(12)13-11(9)8(6)3/h4H,5H2,1-3H3 |

InChI Key |

JXXYXRFBCPVYOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2CC(=O)OC2=C1C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6,7 Trimethyl 3h Benzofuran 2 One and Its Derivatives

Established Synthetic Pathways to 4,6,7-Trimethyl-3H-benzofuran-2-one

Traditional methods for constructing the benzofuranone skeleton often rely on fundamental organic reactions, including condensation and cyclization, which may be part of a multi-step sequence.

Condensation and Cyclization Reactions

The formation of the benzofuranone ring system frequently involves an intramolecular cyclization of a suitably substituted precursor. A common strategy is the cyclization of an α-phenoxycarbonyl compound, such as a phenoxyacetic acid derivative. This intramolecular Friedel-Crafts-type reaction builds the five-membered furanoid ring onto the existing benzene (B151609) ring. oregonstate.edu The regiochemical outcome of such cyclizations is a critical consideration. If the starting phenol has only one available ortho position relative to the ether linkage, a single regioisomer of the product is formed. oregonstate.edu However, when both ortho positions are unsubstituted, mixtures of regioisomers can result, often favoring the sterically less-hindered product. oregonstate.edu

Another established approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing an ester group. This cascade reaction proceeds through a Diels-Alder cycloaddition, followed by elimination and subsequent cyclization to form the benzofuranone structure. oregonstate.edu This method allows for the preparation of benzofuranones with programmable substitution at any position. nih.gov

Aldol condensation reactions have also been employed, for instance, in the synthesis of arylidene benzofuranone intermediates from a benzofuranone and various aldehydes, a process that can be facilitated by organic catalysts. researchgate.net

Multi-Step Approaches to Benzofuranone Formation

Multi-step syntheses provide a robust, albeit often lengthy, route to complex benzofuranones. These approaches allow for the careful and controlled introduction of substituents onto the aromatic ring before the final cyclization step.

A classical two-step synthesis of benzofuran-3(2H)-ones begins with the cyclization of a methyl 2-(2-methoxy-2-oxoethoxy)benzoate to yield methyl 3-hydroxybenzofuran-2-carboxylate. semanticscholar.org This intermediate is then subjected to a Krapcho reaction (decarboxylation) to afford the final benzofuran-3(2H)-one. semanticscholar.org While reliable, this method can suffer from moderate yields in the second step and often requires prolonged heating. semanticscholar.org

Another multi-step strategy involves the initial synthesis of substituted phenols, which are then cyclized. For example, a novel synthesis of substituted phenols from 3-hydroxy-2-pyrones and nitroalkenes has been developed. oregonstate.edu The resulting phenol, bearing a tethered ester group, can be isolated and subsequently cyclized to the corresponding benzofuranone in a separate step, often with high efficiency under acidic conditions. oregonstate.edu Such multi-step sequences are integral to the synthesis of complex natural products containing the benzofuranone core. dtu.dk

Modern and Sustainable Synthesis Strategies for the Benzofuranone Core

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for constructing the benzofuranone scaffold. These include metal-catalyzed reactions and green chemistry approaches.

Metal-Catalyzed Cyclizations and Annulation Reactions (e.g., Palladium, Copper, Ruthenium, Platinum Catalysis)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofuranones. elsevier.com These methods often feature mild reaction conditions, high yields, and broad substrate scope.

Palladium (Pd) catalysis is widely employed. One effective method is the hydroesterification of alkenylphenols using phenyl formate as a carbon monoxide surrogate, which produces various lactones, including benzofuranones, with high regioselectivity. organic-chemistry.org Another powerful technique is the Pd(II)-catalyzed C-H activation of phenylacetic acids, leading to intramolecular C-O bond formation to yield the benzofuranone ring. organic-chemistry.org Furthermore, palladium-catalyzed reactions, such as the Sonogashira coupling of o-iodophenols with terminal alkynes followed by cyclization, provide efficient routes to the broader benzofuran (B130515) family, which can be precursors to benzofuranones. nih.govnih.gov

Copper (Cu) catalysis offers a cost-effective alternative to palladium. researchgate.net Copper iodide (CuI) has been used as a catalyst in the one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes. nih.gov Copper catalysts are also effective in achieving C-H phosphonation of benzofurans. researchgate.net

Ruthenium (Ru) and other metals have also found application. Ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis of 1-allyl-2-allyloxybenzenes is a known route to substituted benzofurans. organic-chemistry.org Gold(I) catalysts, in conjunction with an oxidant like Selectfluor, can be used for the cycloisomerization of o-alkynyl phenols to produce benzofuran-3(2H)-ones. chemistryviews.orgresearchgate.net

| Metal Catalyst | Reaction Type | Starting Materials | Key Features |

|---|---|---|---|

| Palladium (Pd) | C-H Activation/Lactonization | Phenylacetic acids | Direct formation of C-O bond. organic-chemistry.org |

| Palladium (Pd) | Hydroesterification | Alkenylphenols, Phenyl formate | High regioselectivity. organic-chemistry.org |

| Copper (Cu) | One-pot, Three-component | o-Hydroxy aldehydes, Amines, Alkynes | Cost-effective, eco-friendly solvent use. nih.gov |

| Gold (Au) | Cycloisomerization | o-Alkynyl phenols | Requires an oxidant (e.g., Selectfluor). chemistryviews.org |

| Ruthenium (Ru) | Isomerization/Metathesis | 1-Allyl-2-allyloxybenzenes | Route to substituted benzofurans. organic-chemistry.org |

Green Chemistry Approaches: Microwave-Assisted and Catalyst-Free Methods

In line with the principles of green chemistry, new methods aim to reduce energy consumption, reaction times, and the use of hazardous materials. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for synthesizing benzofuranones and related heterocycles. researchgate.net Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating. nih.govnih.gov A microwave-assisted method for the synthesis of benzofuran-3(2H)-ones has been shown to provide the desired products in yields of 43% to 58% in a short and facile manner. semanticscholar.orgnih.gov This technique has been applied to various reactions, including condensation and cyclization, proving to be a valuable tool in drug discovery campaigns. researchgate.netmdpi.com

Catalyst-free methods represent an ideal green chemistry approach. The synthesis of benzofuran heterocycles via successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides has been reported to proceed without a catalyst. nih.gov Additionally, metal-free tandem Friedel-Crafts/lactonization reactions catalyzed by acids like HClO₄ or TfOH provide efficient, one-pot routes to various benzofuranones. organic-chemistry.org Electrochemical synthesis offers another catalyst-free alternative, allowing for the profitable production of new benzofuran derivatives in aqueous solutions using simple carbon electrodes. jbiochemtech.com

| Reaction | Conventional Method | Microwave-Assisted Method | Advantage of Microwave |

|---|---|---|---|

| Benzofuran-3(2H)-one Synthesis | Prolonged heating required for both cyclization and Krapcho reaction steps. semanticscholar.org | Rapid, facile synthesis with yields of 43-58%. semanticscholar.orgnih.gov | Reduced reaction time, improved efficiency. nih.govresearchgate.net |

| Sonogashira Coupling-Cyclization | Standard thermal heating over several hours. | Shorter reaction times, minimized side products, higher yields. nih.gov | Cleaner reaction profile and faster optimization. nih.gov |

Regioselective and Stereoselective Benzofuranone Synthesis

Controlling the precise placement of functional groups (regioselectivity) is a fundamental challenge in the synthesis of highly substituted molecules like this compound.

A direct, one-step synthesis of benzofurans from readily available phenols and α-haloketones promoted by titanium tetrachloride demonstrates high levels of regioselectivity. nih.gov This method combines a Friedel-Crafts-like alkylation and intramolecular cyclodehydration into a single step. nih.gov The reaction of 3-hydroxy-2-pyrones with nitroalkenes also exhibits excellent regioselectivity, enabling the creation of complex substitution patterns on the benzofuranone core. oregonstate.edunih.gov The electronic polarization of the two reacting partners directs the initial Diels-Alder reaction, ensuring high regiochemical control. oregonstate.edu

Issues of regiocontrol are particularly evident in intramolecular cyclizations of α-phenoxy carbonyl compounds. oregonstate.edu The synthetic design of the precursor is paramount; by starting with a phenol that has only one accessible ortho position, the cyclization is forced to proceed in a specific direction, yielding a single product. oregonstate.edu This strategic approach is crucial for the unambiguous synthesis of a specific isomer like this compound. While stereoselectivity at the C3 position is not a factor for benzofuran-2-ones, the synthesis of related 2,3-dihydrobenzofurans often requires stereocontrol, which can be achieved using chiral catalysts, such as copper/BOX complexes. nih.gov

Biosynthetic Pathways of Naturally Occurring Benzofuranones and Related Structures

Naturally occurring benzofuranones and related structures, particularly in fungi, are typically synthesized via polyketide pathways. syr.edu These pathways involve large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govnih.gov The biosynthesis of a molecule like this compound, while not specifically documented, can be postulated based on well-established biosynthetic principles.

The process begins with the assembly of a polyketide chain from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. researchgate.net A PKS enzyme catalyzes the iterative condensation of these building blocks to form a linear poly-β-keto chain. For a substituted benzofuranone, the aromatic portion of the molecule is derived from this polyketide chain through intramolecular cyclization and subsequent aromatization.

The formation of the benzofuranone core likely proceeds through the following key steps:

Polyketide Chain Assembly: An iterative Type I PKS synthesizes a specific polyketide chain.

Cyclization/Aromatization: The chain undergoes a series of cyclization reactions (e.g., aldol condensations) to form the benzene ring.

Lactone Formation: The furanone ring is formed via intramolecular cyclization, often catalyzed by a thioesterase (TE) domain which releases the final product from the PKS enzyme.

Post-PKS Modifications: After the core scaffold is formed, tailoring enzymes introduce further modifications. The three methyl groups on this compound would likely be installed by S-adenosyl methionine (SAM)-dependent methyltransferases. Oxidative enzymes like P450 monooxygenases may also be involved in hydroxylations or other modifications prior to methylation.

This generalized pathway highlights how complex natural products with the benzofuranone scaffold can be assembled in nature, with the vast structural diversity arising from variations in the PKS machinery and the suite of tailoring enzymes present in a given organism.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 4,6,7 Trimethyl 3h Benzofuran 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 4,6,7-Trimethyl-3H-benzofuran-2-one, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

The expected ¹H NMR spectrum would show distinct signals for the three methyl groups, the aromatic proton, and the methylene (B1212753) protons of the furanone ring. The chemical shifts (δ) would be influenced by the electron-donating methyl groups and the electron-withdrawing lactone functionality. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule.

Hypothetical ¹H and ¹³C NMR Data

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~175-180 |

| C3 (-CH₂-) | ~3.5-3.7 | ~30-35 |

| C3a | - | ~120-125 |

| C4 (-CH₃) | ~2.2-2.4 | ~15-20 |

| C4 | - | ~130-135 |

| C5 (-CH) | ~6.8-7.0 | ~115-120 |

| C6 (-CH₃) | ~2.3-2.5 | ~18-22 |

| C6 | - | ~135-140 |

| C7 (-CH₃) | ~2.1-2.3 | ~12-17 |

| C7 | - | ~125-130 |

| C7a | - | ~150-155 |

To confirm the assignments made from 1D NMR and to establish the connectivity of the molecular framework, a suite of 2D NMR experiments would be necessary.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. rsc.org For instance, it would correlate the methylene proton signals to the C3 carbon signal and each methyl proton signal to its respective methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2- and 3-bond) couplings between protons and carbons. rsc.orgthegoodscentscompany.com It would be instrumental in piecing together the structure by, for example, showing correlations from the methyl protons to adjacent quaternary and aromatic carbons, confirming their positions on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, providing key insights into the 3D structure. nih.govscifiniti.com It could, for example, confirm the spatial relationship between the C4-methyl group and the C5-proton.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to separate the NMR signals of different components in a mixture based on their diffusion rates. For a purified sample of this compound, it would show all proton signals aligned in a single row, confirming they belong to the same molecule.

In situ NMR spectroscopy is a powerful method for studying reaction mechanisms and kinetics in real-time without isolating intermediates. chemicalbook.com By setting up a reaction to synthesize this compound inside an NMR tube, one could monitor the disappearance of reactant signals and the appearance of product signals over time. ontosight.ai This approach could help identify transient intermediates and provide experimental evidence for the proposed reaction mechanism, such as the sequence of cyclization and aromatization steps.

Vibrational Spectroscopy for Functional Group and Structural Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the lactone (ester) group, expected in the range of 1780-1820 cm⁻¹. Other key bands would include C-H stretching vibrations for the aromatic and aliphatic (methyl, methylene) groups around 2850-3100 cm⁻¹, C=C stretching for the aromatic ring around 1500-1600 cm⁻¹, and C-O stretching vibrations for the lactone ether linkage. spectrabase.comspectrabase.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C=C stretching bands are typically strong in Raman spectra. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. The technique is particularly useful for observing symmetric vibrations and non-polar bonds, offering a more complete vibrational profile of the molecule. docbrown.infochemicalbook.com

Hypothetical Vibrational Spectroscopy Data (FT-IR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2925, 2870 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) |

| ~1815 | Very Strong | Lactone C=O Stretch |

| ~1610, 1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O-C Asymmetric Stretch |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision.

For this compound, the molecular formula is C₁₁H₁₂O₂. The calculated monoisotopic (exact) mass would be compared to the experimentally measured mass. A match within a very small tolerance (typically < 5 ppm) confirms the elemental composition.

Calculated Exact Mass: 176.08373 u

Expected HRMS Result [M+H]⁺: 177.09101 u

Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. Expected fragmentation would involve the loss of small, stable molecules or radicals, such as CO, CO₂, or methyl radicals, from the molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is indicative of the extent of the conjugated π-system in the molecule.

The this compound molecule contains a benzene ring fused to a lactone, which constitutes a conjugated system. The presence of three electron-donating methyl groups on the aromatic ring would be expected to cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted benzofuranone core. The spectrum would likely exhibit characteristic π → π* transitions.

Crystallographic Studies of this compound and its Crystal Packing

The analysis would also reveal how the molecules pack together in the crystal lattice. Intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings of adjacent molecules, would likely govern the crystal packing arrangement. oregonstate.edu This information is crucial for understanding the solid-state properties of the compound.

Reactivity and Reaction Mechanisms of 4,6,7 Trimethyl 3h Benzofuran 2 One

Electrophilic and Nucleophilic Reactivity of the Benzofuranone System

The benzofuranone scaffold possesses both nucleophilic and electrophilic characteristics. The benzene (B151609) ring, enriched by the three methyl substituents, is the primary site for electrophilic substitution. The furanone ring, containing an ester (lactone), presents key electrophilic sites.

Key Reactive Sites:

Aromatic Ring (Nucleophilic): The benzene portion of the molecule can undergo electrophilic aromatic substitution. The directing effects of the hydroxyl group (in the enol form) and the alkyl groups influence the position of substitution.

Carbonyl Carbon (Electrophilic): The carbon atom of the carbonyl group is highly electrophilic and is a primary target for nucleophiles.

α-Carbon (Nucleophilic/Electrophilic): The carbon atom adjacent to the carbonyl group (C3) can be deprotonated to form an enolate, which is a potent nucleophile.

The electronic richness of the C3 position in the parent benzo[b]furan system makes it susceptible to electrophilic substitution. researchgate.net For instance, Ytterbium-catalyzed electrophilic substitution has been demonstrated on the parent benzofuran (B130515) scaffold. researchgate.net Furthermore, the C2 proton can undergo regioselective metallation, allowing for subsequent reactions with various electrophiles. researchgate.net

Table 1: Summary of Potential Reactivity

| Reactive Site | Type of Reagent | Potential Reaction Type |

|---|---|---|

| Aromatic Ring | Electrophile | Electrophilic Aromatic Substitution |

| Carbonyl Carbon | Nucleophile | Nucleophilic Acyl Addition |

Ring-Opening and Rearrangement Pathways of Benzofuranones

The lactone ring in 4,6,7-Trimethyl-3H-benzofuran-2-one is susceptible to cleavage under various conditions, leading to ring-opened products. This reactivity is a characteristic feature of esters and lactones.

Nucleophilic Ring-Opening: Strong nucleophiles, such as hydroxides, alkoxides, or amines, can attack the electrophilic carbonyl carbon. This typically proceeds through a nucleophilic acyl substitution mechanism, resulting in the cleavage of the ester bond and the formation of a carboxylate or carboxamide derivative attached to a phenol. The use of alkali and alkaline earth metal salts has been reported to facilitate the ring-opening of epoxide rings with nucleophiles, a principle that can be relevant to activating the benzofuranone system. mdpi.com

Acid-Catalyzed Ring-Opening: In the presence of acid and a nucleophile like water or an alcohol, the carbonyl oxygen can be protonated, activating the carbonyl carbon towards nucleophilic attack and subsequent ring-opening.

Rearrangement Pathways: Rearrangements can be initiated under acidic conditions. For instance, a method for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans involves the rearrangement of 2-hydroxychalcones, which proceeds through cyclized 2,3-dihydrobenzofuran intermediates. nih.gov The reaction mechanism for obtaining different isomers from 2,3-dihydrobenzofurans under acidic conditions can involve aromatization via elimination or a diprotonated intermediate that leads to ring-opening and subsequent ring-closure. nih.gov

Mechanistic Investigations of Synthetic Transformations

The synthesis of substituted benzofuranones often involves cascade reactions that allow for the construction of the bicyclic system with high regioselectivity. A recently developed method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu

The proposed mechanism for this transformation is as follows:

A Diels-Alder cycloaddition occurs between the 3-hydroxy-2-pyrone and the nitroalkene. oregonstate.edu

This is followed by an elimination step.

A cascade of reactions, promoted by a Lewis acid like aluminum chloride (AlCl₃) and an acid such as trifluoroacetic acid (TFA), leads to the final benzofuranone product. oregonstate.edu

Stereochemical Control and Chirality in Benzofuranone Synthesis and Reactions

Stereochemistry is a fundamental aspect of organic chemistry that deals with the spatial arrangement of atoms in molecules and its effect on chemical reactions. researchgate.netrijournals.com The concept of chirality is central to stereochemistry; a molecule is chiral if it is non-superimposable on its mirror image. researchgate.net

For this compound, a stereogenic center exists at the C3 position if it bears a substituent other than hydrogen. The synthesis and reactions involving this center require stereochemical control to selectively produce a desired stereoisomer.

Methods for Stereochemical Control:

Asymmetric Synthesis: This involves using chiral reagents, catalysts, or auxiliaries to favor the formation of one enantiomer or diastereomer over another. researchgate.net

Chiral Catalysts: These substances can accelerate a reaction and promote the synthesis of a desired stereoisomer. researchgate.netrijournals.com

Chiral Auxiliaries: These are chiral reagents temporarily attached to a substrate to direct the stereochemistry of a reaction. researchgate.net

Reactions that favor the formation of one stereoisomer over others are known as stereoselective reactions. researchgate.net Achieving high levels of stereochemical control is a significant challenge in organic synthesis, influenced by factors like substrate complexity and the efficiency of stereoinduction. rijournals.com The Cahn-Ingold-Prelog (CIP) rules are used to assign the absolute configuration (R/S) to chiral centers based on the priority of substituents. uou.ac.in

Table 2: Key Concepts in Stereochemistry

| Term | Definition | Relevance to Benzofuranones |

|---|---|---|

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. researchgate.net | A substituted C3 position on the furanone ring creates a chiral center. |

| Enantiomers | A pair of stereoisomers that are mirror images of each other. researchgate.net | R and S forms of a C3-substituted benzofuranone would be enantiomers. |

| Diastereomers | Stereoisomers that are not mirror images of each other. | Would arise if a second chiral center is introduced into the molecule. |

| Asymmetric Synthesis | A method that favors the formation of a specific stereoisomer. rijournals.com | Crucial for producing enantiomerically pure C3-substituted benzofuranones. |

Computational and Theoretical Chemistry Studies of 4,6,7 Trimethyl 3h Benzofuran 2 One

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It has become a staple in computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost. cuny.eduresearchgate.net DFT calculations for 4,6,7-trimethyl-3H-benzofuran-2-one allow for a detailed exploration of its structural and electronic nature.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. utexas.edu Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-31G(d,p), the positions of all atoms are adjusted until the configuration with the minimum energy is found. researchgate.netresearchgate.net This optimized geometry corresponds to the most stable conformation of the molecule in the gaseous phase.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. utexas.edunih.gov The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. utexas.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. utexas.edunih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can be easily excited, indicating potential biological activity. nih.gov The energy of the HOMO-LUMO gap can also determine the wavelengths of light a compound absorbs. utexas.edu For this compound, analysis of the HOMO and LUMO electron density distributions would reveal the most probable sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Key Quantum Chemical Descriptors Derived from FMO Analysis

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher value suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower value suggests a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap implies higher reactivity, lower kinetic stability, and easier electronic excitation. nih.govchalcogen.ro |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. A higher value indicates a better electron acceptor. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. researchgate.net |

DFT calculations are highly effective in predicting various spectroscopic parameters. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimentally obtained data to confirm the molecular structure and aid in the assignment of vibrational bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to validate the optimized geometry and electronic environment of the nuclei. The synthesis of related benzofuranones has been reported with detailed spectroscopic characterization, which would serve as a valuable benchmark for computational predictions of this compound. oregonstate.edu

Advanced Quantum Chemical Parameters and Topological Analyses (e.g., ELF, LOL, RDG, NCI)

To gain deeper insights into the chemical bonding and non-covalent interactions within this compound, advanced quantum chemical analyses can be employed.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These topological analyses partition the molecular space into regions corresponding to atomic cores, covalent bonds, and lone pairs. They provide a visual and quantitative description of electron localization, helping to understand the nature of chemical bonds.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Index: These methods are used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, an NCI analysis would be particularly useful for visualizing potential intramolecular hydrogen bonds and steric repulsion from the methyl groups, which influence its conformation and reactivity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can reveal how this compound behaves in a realistic environment, such as in a solvent like water or ethanol. nih.gov These simulations can provide information on conformational changes, flexibility, and the interactions between the solute and solvent molecules. This is particularly important for understanding how the compound behaves in biological systems, which are aqueous environments.

Molecular Docking and Ligand-Target Interaction Prediction in Biological Systems

Given that this compound has reported antimicrobial, antioxidant, and anti-inflammatory properties, molecular docking is a valuable computational technique to explore its potential biological mechanisms of action. ontosight.ai Molecular docking predicts the preferred orientation of a ligand (the small molecule) when bound to a specific protein target. nih.gov The process involves placing the ligand into the active site of a receptor and using a scoring function to estimate the binding affinity. nih.gov

For example, to investigate its anti-inflammatory properties, this compound could be docked into the active site of enzymes like cyclooxygenase (COX-1 or COX-2). To explore its antimicrobial activity, it could be docked against key bacterial enzymes. oregonstate.edu The results of these docking studies, including the predicted binding energy and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site, can guide further experimental studies and the design of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuranone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzofuranone derivatives, QSAR studies are instrumental in understanding how different substituents and structural modifications influence their therapeutic or biological effects. These models provide valuable insights for the rational design of new, more potent, and selective analogs.

QSAR analyses typically involve the calculation of a wide range of molecular descriptors that quantify various aspects of a molecule's structure, including steric, electronic, and hydrophobic properties. These descriptors are then correlated with the measured biological activity using statistical methods like Multiple Linear Regression (MLR) or more advanced techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

A study on benzofuran-based vasodilators utilized a 2D-QSAR approach to understand the structural requirements for their activity. mdpi.com The researchers developed a model by correlating the vasodilatory activity (expressed as IC₅₀ values) of a series of benzofuran (B130515) derivatives with various calculated molecular descriptors. The best multiple linear regression (BMLR) model identified key descriptors that govern the biological activity. For instance, the maximum electron-electron repulsion for a specific bond and the surface-weighted charged partial-negative charged surface area were found to be significant. mdpi.com The statistical quality of the developed QSAR model was validated internally, showing a good correlation between the predicted and observed activities. mdpi.com

The following table illustrates the type of data used in such a 2D-QSAR study, showing the observed and predicted biological activities for a set of compounds.

| Compound | Observed IC₅₀ (µM) | Predicted IC₅₀ (µM) |

| 4e | 253 | - |

| 4f | 267 | - |

| 4g | 275 | - |

| 4j | 452 | 369 |

| 4k | 428 | - |

| 4q | 321 | - |

| 4r | 254 | - |

| 4s | 268 | - |

| 4w | 223 | - |

| This table is illustrative and based on data reported for benzofuran derivatives in a vasodilator study. The specific compound this compound was not included in this particular study. The predicted value for compound 4j was reported in the study, while others were part of the dataset used to build the model. mdpi.com |

In the realm of 3D-QSAR, studies on related heterocyclic structures like dibenzofuran (B1670420) derivatives provide a template for how such an analysis could be applied to this compound. For example, a 3D-QSAR study on dibenzofuran derivatives as PTP-MEG2 inhibitors used the "HipHop" technique to generate a pharmacophore model. nih.govoncotarget.comnih.gov This model identified essential features for inhibitory activity, such as one ring aromatic feature, three hydrophobic features, and two hydrogen bond acceptor features. nih.govoncotarget.comnih.gov Such models produce contour maps that visualize the regions in space where specific properties (e.g., steric bulk, positive/negative charge) would enhance or diminish biological activity.

A hypothetical 3D-QSAR study on a series of benzofuranone derivatives, including this compound, would involve aligning the compounds and generating steric and electrostatic fields. The resulting CoMFA or CoMSIA models would be represented by a statistical summary, as shown in the hypothetical table below.

| Model | q² | r² | F-value |

| CoMFA | > 0.5 | > 0.9 | High |

| CoMSIA | > 0.5 | > 0.9 | High |

| This table represents typical statistical results for robust CoMFA and CoMSIA models, indicating good internal predictive ability (q²) and a high degree of correlation between descriptors and activity (r²). These are not actual results for this compound. |

The insights gained from such QSAR models are crucial for lead optimization. For instance, if a model indicates that a bulky, electron-donating group at a specific position of the benzofuranone core enhances activity, medicinal chemists can synthesize new derivatives with these features to improve their biological profile. While no specific QSAR studies on this compound have been published, the methodologies applied to other benzofuran and heterocyclic derivatives demonstrate the potential of this approach to guide the design of new analogs with desired activities, such as anticancer or antimicrobial properties. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Interactions

Correlation of Structural Modifications of Benzofuranone Derivatives with Biological Activity Profiles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For benzofuranone derivatives, SAR studies have revealed several key correlations that guide the development of new therapeutic agents. nih.govsemanticscholar.org

The core benzofuran (B130515) structure, characterized by a fused benzene (B151609) and furan ring, serves as a versatile scaffold for chemical modification. mdpi.comnih.gov Introducing different substituents at various positions on this core can dramatically alter the compound's biological profile. nih.gov For instance, substitutions at the C-2 position have been identified as crucial for the cytotoxic activity of some benzofuran derivatives.

Key structural modifications and their impact on biological activity include:

Substitution Patterns: The addition of specific functional groups to the benzofuranone ring system significantly influences potency and selectivity. For example, the presence of hydroxyl (-OH) and methoxy (-OMe) groups can enhance antitumor and enzyme inhibitory activity. researchgate.net In some anticancer derivatives, a phenolic hydroxy group was found to be crucial for modulating activity, as this hydrogen-donating group can form favorable interactions with biological targets. mdpi.comnih.gov

Addition of Other Ring Systems: Creating hybrid molecules by attaching other heterocyclic rings, such as pyrazole or thiadiazole, to the benzofuranone scaffold can modulate its pharmacological effects. pharmatutor.org The pyrazole derivative of benzofuran has shown a higher antinociceptive effect compared to other heterocyclic additions. pharmatutor.org Conversely, attaching a 1,3,4-thiadiazole ring has been linked to potent anti-inflammatory activity. pharmatutor.org

Halogenation: The introduction of halogen atoms like fluorine or chlorine can increase the potency of some derivatives. In a series of benzofuran derivatives designed as urokinase-type plasminogen activator (uPA) inhibitors, the addition of a fluorine atom at position 4 of the 2-benzofuranyl group resulted in a twofold increase in inhibitory potency. mdpi.com However, in other cases, the addition of halogen-substituted rings has been detrimental to cytotoxic activity. nih.gov

Side Chains: The nature of side chains attached to the core structure is also critical. Incorporating a hydroxyurea fragment at the C-3 position can confer anti-inflammatory properties by inhibiting leukotriene synthesis. pharmatutor.org For antimicrobial activity, 1-(thiazol-2-yl) pyrazoline derivatives of benzofuran have demonstrated excellent activity against Gram-negative bacteria. pharmatutor.org

| Structural Modification | Resulting Biological Activity Profile | Reference Example |

|---|---|---|

| Addition of a Pyrazole Ring | Enhanced antinociceptive effects. | General SAR studies pharmatutor.org |

| Addition of a 1,3,4-Thiadiazole Moiety | Potent anti-inflammatory activity. | General SAR studies pharmatutor.org |

| Incorporation of a Hydroxyurea Fragment at C-3 | Anti-inflammatory activity via leukotriene synthesis inhibition. | General SAR studies pharmatutor.org |

| Fluorine Atom at Position 4 of 2-benzofuranyl | 2-fold increase in uPA enzyme inhibition (Ki = 88 nM). | Compound 5 vs. parent compound mdpi.com |

| Phenolic Hydroxy Group | Crucial for modulating anticancer activity through target interactions. | General SAR studies mdpi.comnih.gov |

Identification of Key Pharmacophoric Features for Specific Biological Target Engagement

A pharmacophore is a model that defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a biological response. researchgate.net Identifying these key pharmacophoric features is a critical step in drug discovery, enabling the design of new molecules with high affinity and selectivity. For benzofuranone derivatives, several pharmacophoric patterns have been associated with their diverse biological activities. nih.gov

The fundamental pharmacophoric features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). researchgate.net The spatial arrangement of these features on the benzofuranone scaffold dictates its interaction with target proteins.

For instance, in the context of anticancer activity, the phenolic hydroxy group common in many active benzofuran derivatives acts as a crucial hydrogen bond donor, facilitating strong interactions with the target protein. mdpi.comnih.gov Similarly, the benzofuranone ring system itself provides a rigid aromatic and hydrophobic scaffold that can fit into corresponding pockets on the target's binding site. The inclusion of hydrophilic groups, such as piperidine, has been shown to improve the physicochemical properties of some derivatives, enhancing their potential as drug candidates. nih.gov

Mechanistic Insights into Biological Target Inhibition (e.g., Enzyme Inhibition, Receptor Binding)

Benzofuranone derivatives exert their biological effects by interacting with and inhibiting various biological targets, most notably enzymes and receptors. researchgate.netyoutube.com The mechanism of this inhibition can vary, and understanding it is key to elucidating the compound's therapeutic action.

Enzyme inhibition is a primary mechanism for many drugs. youtube.com Inhibitors can act in several ways:

Competitive Inhibition: The inhibitor molecule resembles the enzyme's natural substrate and competes for the same active site. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orgkhanacademy.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme different from the active site (an allosteric site). This binding changes the enzyme's shape, reducing its efficiency regardless of substrate concentration. libretexts.orgkhanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the reaction from completing.

Many benzofuranone derivatives function as enzyme inhibitors. For example, certain derivatives have been designed to inhibit urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis. mdpi.com Others have been developed as inhibitors of protein kinases, such as Src kinase, which are often dysregulated in cancer. nih.gov The binding modes of these inhibitors are often elucidated through molecular docking studies, which can predict how the molecule fits into the enzyme's active or allosteric sites.

Beyond enzyme inhibition, some benzofuranone derivatives function by binding to cellular receptors, modulating their activity. This is another common mechanism for drug action, where the compound can either activate or block a receptor's signaling pathway.

Rational Design Principles for Novel Benzofuranone Analogs

Rational drug design involves creating new molecules with a specific biological purpose, based on a detailed understanding of the target's structure and the molecule's SAR. nih.govnih.gov This approach aims to move beyond trial-and-error screening by intelligently modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

The development of novel benzofuranone analogs often follows these principles:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the central benzofuranone core or its substituents with other chemical groups that have similar physical or chemical properties but may lead to improved activity or reduced toxicity.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to design molecules that fit precisely into the target's binding site. This allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to maximize affinity. nih.gov

SAR-Guided Optimization: Based on existing SAR data, medicinal chemists can make targeted modifications to a lead compound. For example, if SAR studies indicate that a hydroxyl group at a specific position is beneficial for activity, new analogs can be synthesized that maintain or enhance this feature. nih.gov One study on novel benzoxazole analogs, a related heterocyclic system, demonstrated that linker length, regiochemistry, and halogen substitution were critical factors in kinase inhibitory potency, highlighting the importance of systematic modification. nih.gov

By applying these principles, researchers can efficiently generate libraries of new benzofuranone derivatives with a higher probability of possessing the desired therapeutic effects, ultimately leading to the development of more effective and safer medicines. nih.gov

Future Directions and Emerging Research Avenues for 4,6,7 Trimethyl 3h Benzofuran 2 One Research

Exploration of Unconventional Synthetic Methodologies

Traditional synthetic routes to benzofuranones often face challenges related to regioselectivity, yield, and harsh reaction conditions. acs.org Future research will increasingly focus on unconventional and more efficient synthetic strategies to access 4,6,7-Trimethyl-3H-benzofuran-2-one and its derivatives. These modern techniques aim to provide milder, more sustainable, and highly selective pathways for synthesizing complex molecular architectures. nih.govepa.gov

Key emerging methodologies include:

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature and pressure, leading to improved yields, safety, and scalability. A practical flow chemical synthesis of benzofurans has been demonstrated, which could be adapted for benzofuranone production. researchgate.net

Metal-Free Catalysis: To enhance the green credentials of synthetic processes, metal-free reactions are gaining traction. nih.gov For instance, an efficient synthesis of functionalized benzofurans has been achieved under mild and metal-free conditions using phosphine and acyl chloride, a methodology that could be explored for benzofuranone synthesis. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysis remains a powerful tool for constructing complex molecules. nih.gov Novel methods for synthesizing difluoroalkylated benzofuran (B130515) derivatives have been established using palladium-catalyzed aryldifluoroalkylation, showcasing the potential for creating structurally diverse analogs. researchgate.net

Novel Cascade Reactions: One-pot cascade reactions that form multiple bonds in a single operation are highly efficient. A recently developed regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes exemplifies this approach, allowing for the creation of complex substitution patterns with predictable outcomes. acs.orgoregonstate.edu

| Methodology | Description | Potential Advantages for Benzofuranone Synthesis | Reference |

|---|---|---|---|

| Flow Chemistry | Reactions are conducted in a continuously flowing stream rather than in a batch. | Enhanced safety, scalability, and precise control over reaction conditions. | researchgate.net |

| Metal-Free Synthesis | Utilizes organic molecules or non-metallic reagents as catalysts to avoid residual metal contamination. | Greener process, reduced toxicity of final products, cost-effectiveness. | nih.govresearchgate.net |

| Palladium-Catalyzed Cyclization | Employs palladium catalysts to facilitate the formation of the benzofuranone ring system. | High efficiency, broad substrate scope, and good functional group tolerance. | researchgate.netnih.gov |

| Cascade Reactions | Multiple chemical transformations occur sequentially in one pot without isolating intermediates. | Increased efficiency, reduced waste, and rapid construction of molecular complexity. | acs.orgoregonstate.edu |

Advanced Computational Design and Virtual Screening of Benzofuranone Analogs

Computational chemistry has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying promising new drug candidates. nih.gov For this compound, these in silico methods can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. frontiersin.org

Future computational efforts will likely involve:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the biological activity of a series of compounds with their 3D physicochemical properties. 3D-QSAR studies on benzofuran derivatives have been used to create reliable models for predicting the biological activity of new molecules. researchgate.net

Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. These models can be used to screen large virtual libraries of compounds to identify new molecules that fit the model and are likely to be active. nih.govnih.gov This approach can rapidly identify novel scaffolds for a specific biological target. plos.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can elucidate the binding mode of this compound analogs within a target's active site, helping to rationalize their activity and guide the design of more potent derivatives. researchgate.net

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug's success. In silico tools can predict these properties early in the design phase, allowing researchers to prioritize compounds with favorable drug-like characteristics. frontiersin.orgresearchgate.net

| Computational Technique | Application in Benzofuranone Research | Expected Outcome | Reference |

|---|---|---|---|

| 3D-QSAR | Develop predictive models based on existing benzofuranone analogs. | Guidance for designing new compounds with enhanced biological activity. | researchgate.net |

| Pharmacophore-Based Virtual Screening | Screen large compound databases to find novel molecules with similar features to active benzofuranones. | Identification of new, structurally diverse lead compounds. | nih.govnih.gov |

| Molecular Docking | Simulate the interaction between benzofuranone analogs and their biological targets. | Understanding of binding mechanisms and structure-activity relationships. | nih.gov |

| ADMET Prediction | Assess the drug-likeness and potential toxicity of newly designed analogs. | Prioritization of candidates with favorable pharmacokinetic and safety profiles. | frontiersin.org |

Discovery of Novel Biological Mechanisms and Undiscovered Targets

Benzofuran and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.govmedcraveonline.com However, the full therapeutic potential and the complete range of biological targets for compounds like this compound are likely yet to be discovered. Future research will aim to move beyond known activities and explore novel mechanisms of action.

Emerging areas for biological investigation include:

Target Deconvolution: Identifying the specific molecular targets responsible for the observed biological effects of this compound is a critical step. Techniques like chemical proteomics and affinity chromatography can be employed to "pull down" binding partners from cell lysates.

Epigenetic Targets: Some benzofuran derivatives have been identified as inhibitors of epigenetic enzymes like Lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy. researchgate.net Exploring the effect of the benzofuranone core on other epigenetic modulators could reveal new therapeutic avenues.

Inhibition of Protein-Protein Interactions: Many disease pathways are driven by specific protein-protein interactions (PPIs). The benzofuranone scaffold could serve as a starting point for designing small molecules that disrupt these critical interactions, a challenging but highly rewarding area of drug discovery.

Modulation of Signaling Pathways: Benzofuran derivatives have been shown to inhibit key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in cancer. nih.gov Comprehensive screening against panels of kinases and other signaling proteins could uncover unexpected regulatory roles.

| Potential Target Class | Example | Therapeutic Relevance | Reference |

|---|---|---|---|

| Epigenetic Enzymes | Lysine-Specific Demethylase 1 (LSD1) | Oncology | researchgate.net |

| Receptor Tyrosine Kinases | VEGFR-2 | Oncology (Anti-angiogenesis) | nih.gov |

| Cytoskeletal Proteins | Tubulin | Oncology | mdpi.com |

| Protein-Protein Interactions | MDM2/p53 | Oncology | plos.org |

Interdisciplinary Research Integrating Benzofuranone Chemistry with Materials Science and Chemical Biology

The unique chemical and physical properties of the benzofuranone core extend its potential applications beyond medicine. Integrating benzofuranone chemistry with materials science and chemical biology represents a frontier for innovation. ucsb.edu

Materials Science: Heterocyclic compounds are foundational to the development of novel organic materials. nih.gov Benzofuran-related structures, such as benzothieno[3,2-b]benzofuran (BTBT), have been investigated for their potential in organic electronics and thermoelectric materials. mdpi.com By functionalizing the this compound core, it may be possible to create new polymers, liquid crystals, or composites with unique optical or electronic properties for applications in sensors, displays, or energy storage.

Chemical Biology: Chemical biology utilizes small molecules as tools to study and manipulate biological systems. stanford.edu Derivatives of this compound could be developed into:

Fluorescent Probes: By attaching a fluorophore, the molecule could be used to visualize specific cellular components or processes.

Affinity-Based Probes: Immobilizing the molecule on a solid support could be used to isolate and identify its protein targets from complex biological mixtures.

Photoaffinity Labels: Incorporating a photoreactive group would allow for the covalent labeling and identification of target proteins upon UV irradiation, providing a powerful tool for target validation.

| Interdisciplinary Field | Potential Application | Description | Reference |

|---|---|---|---|

| Materials Science | Organic Thermoelectrics | Developing composite materials with single-walled carbon nanotubes for converting heat energy into electrical energy. | mdpi.com |

| Materials Science | Organic Electronics | Creating novel semiconducting materials for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). | mdpi.com |

| Chemical Biology | Fluorescent Probes | Designing molecules that can be used to visualize and track biological processes in living cells. | stanford.edu |

| Chemical Biology | Target Identification | Using the benzofuranone scaffold as a basis for creating chemical tools to identify novel protein binding partners. | nih.gov |

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines .

How can reaction mechanisms for benzofuranone ring formation be experimentally validated?

Advanced Research Question

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

- Intermediate Trapping : Use quenching agents (e.g., NH₄OH) to isolate and characterize transient species .

- Spectroscopic Monitoring : In situ FTIR or Raman tracks bond formation/cleavage in real time .

What computational tools predict the physicochemical properties of this compound?

Basic Research Question

- ACD/Labs Percepta : Estimates logP, pKa, and solubility using QSPR models .

- COSMOtherm : Simulates solvent interactions for crystallization optimization .

- Molinspiration : Predicts bioactivity scores based on molecular descriptors .

How are derivatives of this compound designed for targeted bioactivity studies?

Advanced Research Question

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., Cl) or methoxy moieties to enhance metabolic stability .

- Hybrid Scaffolds : Combine benzofuran cores with pyrazole or quinoline units, as in and , to diversify pharmacophores.

- ADMET Profiling : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.